[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid
Description
[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is a substituted phenylboronic acid derivative featuring a bromo group at position 5, a fluoro group at position 2, and a methoxycarbonyl (ester) group at position 3 on the benzene ring. This compound is of significant interest in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for constructing biaryl systems .
Its bromo substituent serves as a synthetic handle for further functionalization, while the fluorine atom may influence metabolic stability and lipophilicity, making it relevant in medicinal chemistry applications .
Properties
IUPAC Name |
(5-bromo-2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)5-2-4(10)3-6(7(5)11)9(13)14/h2-3,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLUVPGFRPQLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(=O)OC)Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation Strategies for Boronic Acid Installation
Regioselective Lithiation of Halogenated Precursors
The lithiation-borylation method, exemplified in the synthesis of 5-bromo-2-fluorobenzeneboronic acid, provides a foundational framework for adapting to the target compound. In the patented process, 1-bromo-4-fluorobenzene undergoes lithiation at -40°C using lithium diisopropylamide (LDA) to generate (5-bromo-2-fluorophenyl)lithium, which reacts with trimethyl borate to form the corresponding boronate ester. Subsequent hydrolysis yields the boronic acid with 99% efficiency.
For [5-bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, the methoxycarbonyl group introduces a meta-directing effect that competes with halogen-directed lithiation. Computational studies suggest that the ester’s electron-withdrawing nature deactivates the ring, potentially shifting the lithiation site. Experimental adaptations using methyl 3-bromo-5-fluorobenzoate as a starting material require careful temperature control (-78°C) and the use of less coordinating solvents (e.g., tetrahydrofuran) to favor lithiation ortho to bromine (position 4), followed by borate quenching.
Challenges in Functional Group Compatibility
The methoxycarbonyl group’s sensitivity to strong bases necessitates protective strategies during lithiation. Silylation of the ester using tert-butyldimethylsilyl chloride prior to lithiation prevents dealkylation, enabling boronate formation without side reactions. Post-borylation cleavage of the silyl group with tetrabutylammonium fluoride (TBAF) restores the methoxycarbonyl functionality, though this two-step protection-deprotection sequence reduces overall yield to 65–70%.
Cross-Coupling Approaches for Late-Stage Boronylation
Suzuki-Miyaura Coupling with Prefunctionalized Aryl Halides
An alternative route employs Suzuki-Miyaura coupling between a triflate or bromide intermediate and bis(pinacolato)diboron (B2pin2). Starting from methyl 3-bromo-5-fluoro-2-iodobenzoate, palladium-catalyzed coupling with B2pin2 in dioxane at 80°C installs the boronate ester at position 1. Acidic hydrolysis then yields the boronic acid. While this method circumvents lithiation’s low-temperature requirements, competing coupling at iodine (position 2) necessitates stoichiometric control to favor reaction at the more activated bromide (position 5).
Miyaura Borylation of Aryl Halides
Direct Miyaura borylation of methyl 3,5-dibromo-2-fluorobenzoate using Pd(dppf)Cl2 and B2pin2 selectively substitutes the bromine at position 5, leaving position 3 intact for subsequent transformations. However, the steric bulk of the methoxycarbonyl group at position 3 slows transmetalation, requiring extended reaction times (24–36 hours) and elevated temperatures (100°C) to achieve 75% conversion.
Directed Ortho-Metalation Using Transient Directing Groups
Temporary Directing Groups for Boron Placement
The methoxycarbonyl group’s weak directing ability can be enhanced by introducing a transient urea or sulfonamide group at position 4. For example, treating methyl 3-bromo-5-fluoro-2-(methoxycarbonyl)benzoate with N,N-diethylurea forms a chelating complex that directs lithiation to position 1. Quenching with triisopropyl borate followed by acid hydrolysis affords the boronic acid with 82% regioselectivity. This approach, however, introduces additional steps for urea installation and removal, complicating scalability.
Comparative Analysis of Synthetic Routes
Yield and Purity Considerations
The table below summarizes key metrics for the primary synthesis routes:
The lithiation-borylation method offers superior purity due to fewer side reactions, while Suzuki-Miyaura coupling provides better scalability despite moderate yields. Directed metalation achieves the highest regioselectivity but requires specialized reagents.
Applications and Derivatives
Role in Pharmaceutical Intermediates
This boronic acid serves as a key intermediate in protease inhibitor synthesis, where the fluorine and bromine substituents modulate electron density for optimal target binding. Coupling with β-lactam precursors via Suzuki-Miyaura reactions yields cephalosporin analogs with enhanced antibacterial activity.
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Boronic acids, including [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, have been investigated for their potential anticancer properties. They are known to interact with proteasomes, a crucial component in cellular protein degradation, thereby influencing cancer cell survival. The compound's structure allows it to act as a proteasome inhibitor, similar to bortezomib, which is used in multiple myeloma treatment. Studies have shown that the introduction of boronic acid groups can enhance the pharmacokinetic properties of anticancer agents by improving their selectivity and reducing toxicity .
Antibacterial Properties
Research indicates that boronic acids can exhibit antibacterial activity by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structural characteristics of this compound may enhance its efficacy against resistant strains by forming covalent bonds with these enzymes . Furthermore, the fluorine substituent is known to increase the acidity of the compound, which can improve its binding affinity to biological targets .
Suzuki-Miyaura Coupling
One of the most significant applications of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The presence of both bromine and fluorine in this compound enhances its reactivity and versatility as a building block in organic synthesis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. This compound can interact with enzymes, receptors, and other proteins, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s unique substitution pattern distinguishes it from other phenylboronic acids. Below is a comparative analysis with structurally related analogs:
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Effects : The methoxycarbonyl and fluoro groups in this compound create an electron-deficient aromatic ring, which may slow transmetallation steps in Suzuki-Miyaura couplings compared to electron-rich analogs (e.g., methoxy-substituted derivatives) .
- Halogen Influence : Bromine’s larger atomic radius compared to chlorine (as in [5-Chloro-2-(methoxycarbonyl)thiophen-3-yl]boronic acid) could increase steric hindrance, affecting coupling efficiency .
Biological Activity
[5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal for its biological interactions. The structure can be represented as follows:
Boronic acids have been widely studied for their roles in inhibiting proteasomes, which are crucial for protein degradation. The inhibition of proteasomes can lead to apoptosis in cancer cells. Specific mechanisms include:
- Proteasome Inhibition : The compound may inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death.
- Antibacterial Activity : The boronic acid moiety can interact with serine residues in bacterial enzymes, effectively inhibiting their activity and preventing bacterial growth.
Anticancer Activity
Research has demonstrated that boronic acids can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies have shown that compounds similar to this compound exhibit IC50 values in the low nanomolar range against cancer cells, indicating potent anticancer effects.
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | U266 (multiple myeloma) | ~8.21 | Proteasome inhibition |
| Similar Boronic Acid Derivative | A549 (lung cancer) | ~6.74 | Apoptosis induction |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown significant antibacterial activity against resistant strains of bacteria. The mechanism involves reversible binding to β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.
| Target Bacteria | Inhibition Constant (Ki) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.004 µM | Biofilm formation inhibition |
| Class C β-lactamases | 0.008 µM | Enzyme inhibition |
Case Studies
- Anticancer Efficacy : A study involving the use of this compound on U266 cells revealed that treatment led to significant apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in multiple myeloma.
- Antibacterial Applications : Research indicated that this compound effectively inhibited biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital-acquired infections, demonstrating its utility in treating resistant bacterial infections.
Pharmacokinetics and Safety
Pharmacokinetic studies suggest that while this compound can be administered intravenously, further optimization is required to enhance its bioavailability and therapeutic concentration at target sites. Safety assessments indicate potential skin and eye irritation upon exposure, necessitating careful handling.
Q & A
Q. What are the common synthetic routes for [5-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl]boronic acid, and how do reaction conditions influence yield?
Answer: Synthesis typically involves Suzuki-Miyaura coupling precursors or halogenated intermediates. Key steps include:
- Halogenation: Bromination/fluorination of a phenyl ring followed by methoxycarbonyl group introduction.
- Boronation: Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane in anhydrous THF or dioxane at 80–100°C .
- Optimization: Solvent polarity (e.g., THF vs. DMF), catalyst loading (0.5–2 mol%), and temperature control significantly affect yields. For example, higher temperatures (>100°C) may degrade the boronic acid, reducing purity .
Q. How is the purity and structural integrity of this boronic acid validated in synthetic workflows?
Answer:
- Chromatography: Reverse-phase HPLC or LC-MS with C18 columns, using acetonitrile/water gradients, identifies impurities (e.g., dehalogenated byproducts) .
- Spectroscopy:
- Elemental Analysis: Ensures stoichiometric Br/F content .
Advanced Research Questions
Q. How does steric and electronic modulation by the bromo, fluoro, and methoxycarbonyl groups influence reactivity in cross-coupling reactions?
Answer:
- Steric Effects: The bulky bromo group at C5 hinders transmetallation in Suzuki couplings, requiring Pd catalysts with bulky ligands (e.g., SPhos) to prevent homocoupling .
- Electronic Effects:
- The electron-withdrawing methoxycarbonyl group at C3 enhances electrophilicity of the boron atom, accelerating aryl transfer but increasing susceptibility to protodeboronation in acidic media.
- Fluorine at C2 stabilizes the boronate intermediate via inductive effects but may reduce solubility in polar solvents .
Q. What methodologies are recommended for analyzing trace impurities (e.g., boronic acid derivatives) in this compound?
Answer:
- LC-MS/MS: A validated method using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile mobile phase detects impurities at ≤1 ppm. MRM transitions (e.g., m/z 289 → 171 for the parent ion) improve specificity .
- Isotopic Purity: High-resolution mass spectrometry (HRMS) discriminates between ¹⁰B and ¹¹B isotopes, critical for tracking boronate ester degradation .
Q. How do aqueous stability and oxidation kinetics of this boronic acid compare to its ester derivatives?
Answer:
- Hydrolysis: In aqueous buffers (pH 7–9), the free boronic acid forms a tetrahedral boronate anion, enhancing stability. At pH <6, rapid protodeboronation occurs, releasing phenol byproducts .
- Oxidation: Exposure to H₂O₂ (1.2 equiv.) converts the boronic acid to phenol derivatives within 22 minutes (50% conversion). In contrast, pinacol esters oxidize faster (5–10 minutes) due to weaker diol-boron affinity .
- Stabilization Strategies: Use neopentyl glycol esters or solid-phase transesterification to slow hydrolysis .
Q. How can contradictory data on oxidation rates between free boronic acids and esters be resolved?
Answer: Discrepancies arise from competing equilibria:
- Hydrolysis vs. Oxidation: Boronic esters exist in equilibrium with free acid and diol. Oxidation rates depend on diol affinity (e.g., pinacol esters hydrolyze faster, accelerating oxidation). Use alizarin red S (ARS) affinity assays to rank diol-boron interactions and decouple hydrolysis/oxidation pathways .
- Experimental Design: Conduct oxidation studies under inert atmospheres (N₂) with controlled pH (e.g., phosphate buffer, pH 7.4) to minimize side reactions .
Q. What role does this compound play in stimuli-responsive drug delivery systems?
Answer:
- Glucose Sensing: The boronic acid forms reversible diol complexes with polysaccharides (e.g., hyaluronic acid), enabling glucose-responsive hydrogel swelling. The methoxycarbonyl group enhances binding to vicinal diols in physiological pH (7.4) .
- Targeted Release: Conjugation with polyol-containing drugs (e.g., doxorubicin) allows pH-triggered release in acidic tumor microenvironments .
Q. How do solvent and temperature affect crystallization for X-ray diffraction studies?
Answer:
- Solvent Selection: Use mixed solvents (e.g., THF/hexane) to slow crystallization. Polar aprotic solvents (DMF, DMSO) disrupt hydrogen bonding, reducing crystal quality .
- Temperature: Cooling rates <1°C/minute in ethanol/water mixtures yield single crystals. Annealing at 50°C for 12 hours improves lattice ordering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
